molecular formula C20H16ClNO3 B8748646 5-Chloro-2-hydroxy-N-(4-phenoxybenzyl)benzamide CAS No. 648922-64-9

5-Chloro-2-hydroxy-N-(4-phenoxybenzyl)benzamide

Cat. No. B8748646
M. Wt: 353.8 g/mol
InChI Key: QJVCWNHVYTXTPH-UHFFFAOYSA-N
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Patent
US07547804B2

Procedure details

To a solution of 5-chlorocsalicyclic acid in anhydrous DMF (5 mL) was added CDI (0.167 g, 1.043 mmol), at 25° C. under nitrogen atmosphere. The reaction mixture was stirred for another 2 h at 25° C. To the above reaction mixture 4-phenoxy benzylamine was added and stirring continued overnight. At the end of this period 2N HCl (20 mL) was added and extracted with ethyl acetate (2×20 mL). The combined ethyl acetate layer was washed with water (2×30 mL), dried (Na2SO4), filtered and solvent was evaporated. The resulting crude material was chromatographed over silica gel using mixture of ethyl acetate and hexanes (3:7) to give title product (0.121 g, 27%). 1H NMR (CDCl3) δ 4.60 (d, 2H), 6.44 (bs, 1H), 6.90-7.37 (m, 12H), 12.21 (s, 1H),
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.167 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
C1N=CN([C:6]([N:8]2C=N[CH:10]=[CH:9]2)=[O:7])C=1.[O:13]([C:20]1[CH:27]=[CH:26]C(CN)=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[ClH:28]>CN(C=O)C>[Cl:28][C:17]1[CH:16]=[CH:15][C:14]([OH:13])=[C:19]([CH:18]=1)[C:6]([NH:8][CH2:9][C:10]1[CH:22]=[CH:21][C:20]([O:13][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:27][CH:26]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(CN)C=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.167 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 2 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
STIRRING
Type
STIRRING
Details
stirring continued overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The combined ethyl acetate layer was washed with water (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting crude material was chromatographed over silica gel using mixture of ethyl acetate and hexanes (3:7)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)NCC2=CC=C(C=C2)OC2=CC=CC=C2)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.121 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.